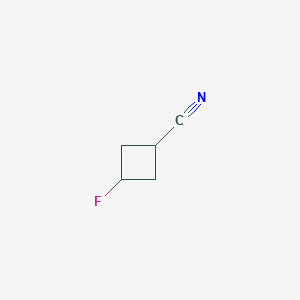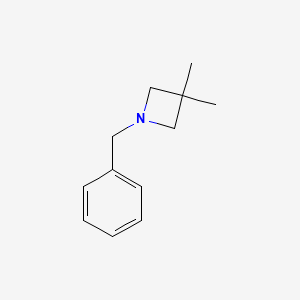
3-Fluorocyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated cyclobutane compounds is not explicitly detailed for 3-Fluorocyclobutane-1-carbonitrile. However, the synthesis of related compounds, such as perfluorocyclobutane aromatic polyethers, involves the formation of aryl Grignard reagents and subsequent reactions to form siloxane-containing polymers with perfluorocyclobutyl ether linkages . This suggests that the synthesis of 3-Fluorocyclobutane-1-carbonitrile could potentially involve similar Grignard reactions or other halogen-metal exchange reactions.
Molecular Structure Analysis
The molecular structure of fluorinated cyclobutanes can be quite complex due to the presence of fluorine atoms. In the case of octafluoro-1,2-dimethylenecyclobutane, a charge density determination was performed using high order X-ray diffraction data, which revealed atomic volumes and charges for the carbon and fluorine atoms within the molecule . This analysis could be analogous to the charge distribution and atomic volumes one might expect in 3-Fluorocyclobutane-1-carbonitrile.
Chemical Reactions Analysis
The chemical reactivity of fluorinated cyclobutanes can involve various substitution reactions. For instance, 2-chlorohexafluorocyclopentene- and 2-chlorooctafluorocyclohexene-1-carbonitriles undergo substitution reactions where chlorine atoms are replaced by phenylamino groups and fluorine atoms by phenylimino groups . These reactions lead to the formation of pyrimidine derivatives with condensed perfluorinated rings. This indicates that 3-Fluorocyclobutane-1-carbonitrile might also participate in similar nucleophilic substitution reactions, potentially leading to the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluorocyclobutane-1-carbonitrile can be inferred from related compounds. For example, octafluoro-1,2-dimethylenecyclobutane has a melting point of 238 K and exhibits specific atomic volumes and charges for carbon and fluorine . The perfluorocyclobutane aromatic polyethers described in the literature are clear, flexible, and thermally stable, suggesting that 3-Fluorocyclobutane-1-carbonitrile may also display similar stability and physical properties . The presence of fluorine is likely to influence the compound's polarity, boiling point, and chemical reactivity due to the strong electronegativity of fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Transformation
3-Fluorocyclobutane-1-carbonitrile serves as a precursor in various chemical syntheses and transformations. For instance, epoxy derivatives of cyclobutane carbonitriles, including related structures, can undergo isomerization to produce corresponding hydroxymethylbicyclobutane carboxylic acid derivatives. This process, facilitated by lithium diisopropylamide in an aprotic medium, demonstrates the compound's utility in creating complex molecular architectures from simpler cyclobutane derivatives (Razin & Ulin, 2003). Similarly, the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles showcases a dynamic addition-intramolecular substitution sequence, indicating the versatility of cyclobutane carbonitriles in synthesizing bicyclic skeletons with potential application in medicinal chemistry (De Blieck & Stevens, 2011).
Material Science and Surface Coating
In material science, compounds like octafluorocyclobutane, related to 3-fluorocyclobutane-1-carbonitrile, are used to deposit hydrophobic thin fluoropolymer films on carbon steel. This application significantly enhances the anticorrosion resistance of steel in harsh environments, showcasing the potential of fluorocyclobutane derivatives in developing protective coatings for industrial applications (Delimi et al., 2011).
Antiviral Research
Further, specific derivatives of cyclobutane carbonitriles have been explored for their antiviral activities. For example, synthesized heterocyclic compounds based on bipyridine-3′-carbonitrile derivatives have shown promising results against various viruses, indicating the potential of 3-fluorocyclobutane-1-carbonitrile and its analogs in antiviral drug development (Attaby et al., 2006).
Cancer Research
Moreover, specific fluorocyclobutane-1-carbonitrile derivatives, such as fluciclovine, have been utilized in cancer diagnostics. Fluciclovine PET imaging has proven effective in detecting recurrent prostate carcinoma, highlighting the compound's role in improving diagnostic accuracy and potentially guiding treatment strategies in oncology (Schuster et al., 2011).
Safety and Hazards
The compound is associated with certain hazards. It has the signal word “Danger” and the hazard statement H225 . Precautionary statements include P210, P273, P243, and P403 . The compound also has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . The precautionary statement is P261 .
Wirkmechanismus
Target of Action
The primary targets of 3-Fluorocyclobutane-1-carbonitrile are the ASCT2 and LAT1 transporters . These transporters are upregulated in many cancer cells, including prostate cancer , and mediate the uptake of essential amino acids .
Mode of Action
3-Fluorocyclobutane-1-carbonitrile is transported into the prostate cancer cells via the ASCT2 and LAT1 transporters . The activity of LAT1 gets increased in acidic pH, a condition that is developed intra-tumorally at certain size .
Biochemical Pathways
It is known that the compound interacts with the asct2 and lat1 transporters, which are involved in the uptake of essential amino acids . This interaction could potentially affect the amino acid metabolism within the cells.
Result of Action
The result of the action of 3-Fluorocyclobutane-1-carbonitrile is the preferential uptake of the compound by prostate cancer cells, compared with surrounding normal tissues . This selective uptake allows for the imaging of tumors, especially in the prostate .
Action Environment
The action of 3-Fluorocyclobutane-1-carbonitrile is influenced by the tumor microenvironment. For instance, the activity of the LAT1 transporter, one of the compound’s primary targets, is increased in acidic pH, a condition that is developed intra-tumorally at certain size . .
Eigenschaften
IUPAC Name |
3-fluorocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN/c6-5-1-4(2-5)3-7/h4-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZJLTVCXMCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1552638-51-3 |
Source


|
| Record name | 3-fluorocyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2522438.png)
![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2522439.png)


![5-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2522443.png)
![(E)-2,3-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2522444.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2522451.png)


![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2522458.png)


